

Application Notes and Protocols: Long-Term Storage and Stability of ARD-2128

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Compound of Interest		
Compound Name:	ARD-2128	
Cat. No.:	B10829399	Get Quote

Introduction

ARD-2128 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR). As a hetero-bifunctional molecule, ARD-2128 recruits the Cereblon (CRBN) E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome. Given its potential in preclinical research, particularly in prostate cancer studies, understanding the proper storage and stability profile of ARD-2128 is critical for ensuring experimental reproducibility and the integrity of research data.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the recommended storage conditions, stability profile, and relevant experimental protocols for handling and evaluating **ARD-2128**.

Storage and Handling

Proper storage is essential to prevent the degradation of **ARD-2128** and to ensure its long-term efficacy in experimental settings. The following conditions are recommended based on available data.

2.1 Recommended Storage Conditions

It is crucial to protect the compound from moisture and light. For solutions, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can



compromise the compound's integrity.

Form	Storage Temperature	Duration	Notes
Solid (Powder)	-20°C	Up to 2 years	Store in a tightly sealed container, protected from light and moisture.
Stock Solution (in DMSO)	-80°C	Up to 6 months	Recommended for long-term solution storage. Prepare aliquots to avoid freeze-thaw cycles.
-20°C	Up to 1 month	Suitable for short-term storage. Ensure the container is sealed to prevent moisture absorption by DMSO.	
4°C	Up to 2 weeks	For very short-term storage or immediate experimental use.	-

Stability Profile

ARD-2128 has demonstrated high stability in both plasma and liver microsomes across multiple species, which is a key attribute for a compound with oral bioavailability.[1] The following data is summarized from in vitro studies.[1]

3.1 In Vitro Metabolic Stability Data

The stability of **ARD-2128** was assessed by incubating the compound with liver microsomes (in the presence of NADPH) and in plasma at 37°C. The percentage of the parent compound remaining was quantified at specific time points to determine its metabolic half-life (t½).



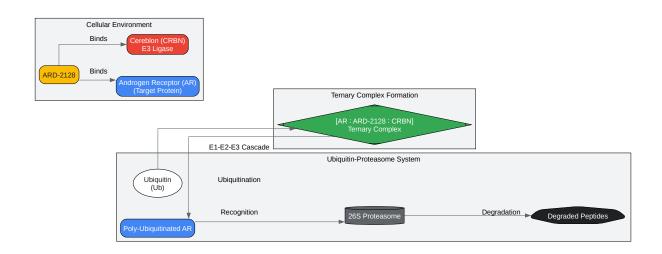
Species	Matrix	Incubation Time (min)	% Remaining	Half-Life (t½, min)	Stability Classificati on
Human	Liver Microsomes	60	99	>60	Very High
Plasma	120	99	>120	Very High	
Mouse	Liver Microsomes	60	92	>60	High
Plasma	120	99	>120	Very High	
Rat	Liver Microsomes	60	99	>60	Very High
Plasma	120	100	>120	Very High	
Dog	Liver Microsomes	60	99	>60	Very High
Plasma	120	100	>120	Very High	
Monkey	Liver Microsomes	60	99	>60	Very High
Plasma	120	100	>120	Very High	

Signaling Pathway and Experimental Workflows

4.1 Mechanism of Action of ARD-2128

ARD-2128 functions by hijacking the cell's natural protein disposal system. It forms a ternary complex between the target Androgen Receptor (AR) and the E3 ubiquitin ligase Cereblon (CRBN), leading to the poly-ubiquitination of AR and its subsequent degradation by the 26S proteasome.





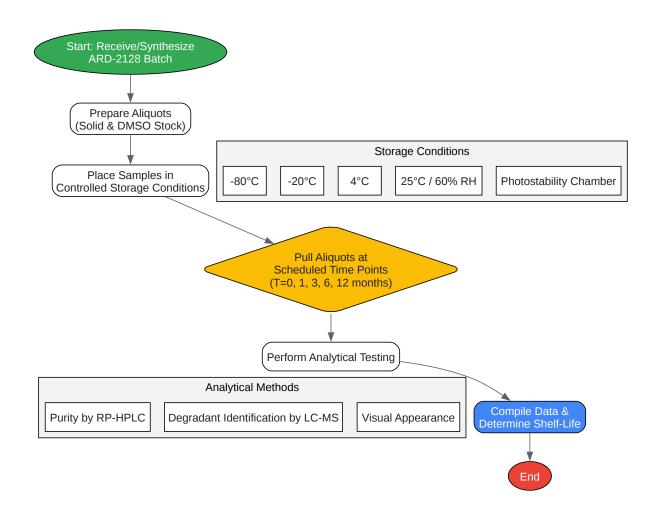
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Caption: Mechanism of Action for ARD-2128 PROTAC.

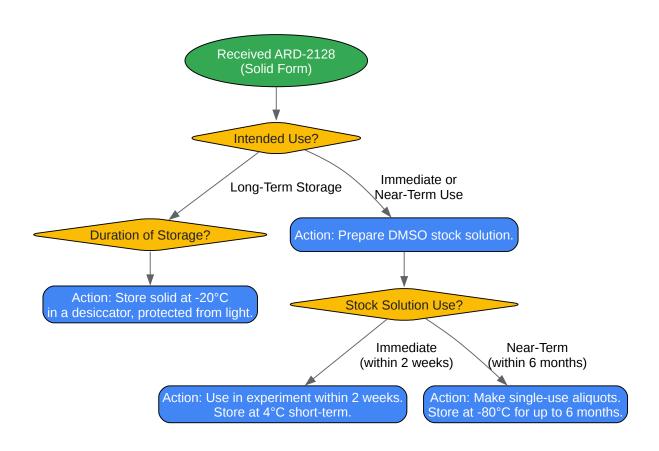
4.2 General Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the long-term stability of a research compound like **ARD-2128**.









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References

 1. Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]







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